1,2-Di(1H-1,2,4-triazol-1-yl)ethane
Overview
Description
1,2-Di(1H-1,2,4-triazol-1-yl)ethane is a compound that features two 1H-1,2,4-triazole rings connected by an ethane bridge. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary target of 1,2-Di(1H-1,2,4-triazol-1-yl)ethane and its derivatives is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which are critical for various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is beneficial in the treatment of diseases such as breast cancer .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . Additionally, phenyl moieties have a key interaction in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in estrogen production .
Biochemical Pathways
The compound affects the biosynthesis of estrogens by inhibiting the aromatase enzyme . This enzyme is involved in the conversion of androgens to estrogens, a critical step in the biosynthesis of estrogens . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in estrogen levels .
Result of Action
The primary result of the action of this compound is the inhibition of the aromatase enzyme, leading to a decrease in estrogen production . This can have a significant impact on cells that are sensitive to estrogen levels, such as certain types of cancer cells . For example, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. While specific information for this compound is not available, it is known that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many drugs. Furthermore, the compound’s effectiveness can be influenced by the characteristics of the target cells, including their growth rate and the presence of specific receptors or enzymes. It’s also worth noting that the synthesis of such compounds can be made more efficient and environmentally friendly through the use of techniques such as flow chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(1H-1,2,4-triazol-1-yl)ethane can be synthesized through a multi-step process involving the reaction of 1H-1,2,4-triazole with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Di(1H-1,2,4-triazol-1-yl)ethane undergoes various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated triazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced triazole compounds .
Scientific Research Applications
1,2-Di(1H-1,2,4-triazol-1-yl)ethane has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for designing and synthesizing new pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Materials Science: It is used in the development of new materials with unique properties, such as coordination polymers and metal-organic frameworks.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Bis(1,2,4-triazol-1-yl)methane: A related compound with a methylene bridge instead of an ethane bridge.
Uniqueness
1,2-Di(1H-1,2,4-triazol-1-yl)ethane is unique due to its specific structure, which provides distinct chemical reactivity and biological activity compared to other triazole derivatives. The presence of two triazole rings connected by an ethane bridge allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1(11-5-7-3-9-11)2-12-6-8-4-10-12/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOXFPFERXZJIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN2C=NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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